2-Bromopyridine

説明

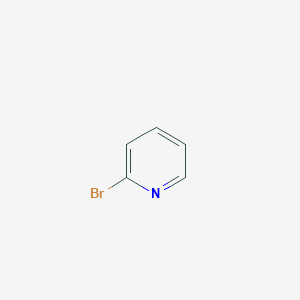

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-bromopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrN/c6-5-3-1-2-4-7-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMRWILPUOVGIMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6051564 | |

| Record name | 2-Bromopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6051564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless oily liquid; [EPA - PPRTV] Pale yellow or colorless liquid; [Alfa Aesar MSDS] | |

| Record name | 2-Bromopyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19546 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

1.0 [mmHg] | |

| Record name | 2-Bromopyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19546 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

109-04-6 | |

| Record name | 2-Bromopyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109-04-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromopyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109046 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-BROMOPYRIDINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8031 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridine, 2-bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Bromopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6051564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromopyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.311 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-BROMOPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Z7MLC4VD8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 12,13-epoxy-9-alkoxy-10E-octadecenoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0062289 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies for 2 Bromopyridine and Its Derivatives

Classical Approaches to 2-Bromopyridine Synthesis

Classical methods for synthesizing this compound primarily involve transformations of readily available pyridine (B92270) derivatives.

One of the most common and effective routes to this compound is the diazotization and subsequent bromination of 2-aminopyridine (B139424). google.comwikipedia.orgmultichemexports.comchempanda.com This method typically involves treating 2-aminopyridine with a diazotizing agent in the presence of hydrobromic acid and bromine. google.com

The Craig synthesis method is a well-established technique for the preparation of this compound from 2-aminopyridine. google.com This process involves the reaction of 2-aminopyridine with hydrobromic acid and bromine to form an intermediate perbromide, which is then diazotized using sodium nitrite (B80452). google.com Finally, treatment with a base, such as sodium hydroxide (B78521), liberates the this compound. google.comorgsyn.org The Craig method is recognized for its high yield and efficiency in producing this compound. Reported yields for this method can range from 86% to 92%. orgsyn.org An improved process based on the Craig technique has been developed, achieving product recovery rates of over 90% with purity exceeding 99%. google.com

Optimization of the diazotization-bromination reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters include temperature, the choice of solvents, and the molar ratios of reagents.

Maintaining low temperatures is critical, typically below 0°C, to minimize side reactions. google.com For instance, adding 2-aminopyridine to hydrobromic acid cooled to -20°C to 10°C, followed by the addition of bromine and sulfuric acid in the same temperature range, is recommended. google.com The diazotization with sodium nitrite is also performed at low temperatures, often between -10°C and 0°C. google.comorgsyn.org

The reaction is commonly carried out in aqueous solutions of hydrobromic acid. google.comorgsyn.org The concentration of hydrobromic acid is important, with concentrations over 48% being used in industrial production. chemicalbook.com The addition of sulfuric acid in specific molar ratios to hydrobromic acid can improve the efficiency of the reaction. google.com

The molar ratio of reagents significantly impacts the outcome. Using at least two moles of bromine per mole of 2-aminopyridine is generally necessary to achieve reasonable yields and suppress the formation of 2-hydroxypyridine (B17775) (2-pyridone) as a byproduct. google.com Preferably, a molar ratio of bromine to 2-aminopyridine between 2.0:1 and 4.0:1 is employed. google.com Optimized conditions for the diazotization-bromination of 2-aminopyridine using sodium nitrite in hydrobromic acid at temperatures below -5°C have been reported to yield this compound with a recovery rate exceeding 90% and purity above 99%. google.com

Detailed research findings on the optimization of this method highlight the importance of controlled addition rates and reaction times at low temperatures. For example, in one procedure, 2-aminopyridine is added to 48% hydrobromic acid at 10-20°C, followed by dropwise addition of bromine at 0°C or lower. orgsyn.org A solution of sodium nitrite is then added dropwise over a period of time, maintaining the low temperature. orgsyn.org Subsequent addition of sodium hydroxide liberates the product. orgsyn.org This procedure reports yields of 86-92%. orgsyn.org Another industrial process involves cooling 48% hydrobromic acid below 0°C, adding 2-aminopyridine slowly, followed by dropwise addition of liquid bromine below -5°C. chemicalbook.com Sodium nitrite solution is then added dropwise below 0°C, followed by sodium hydroxide solution. chemicalbook.com Extraction with ether and distillation under reduced pressure yields this compound with a reported yield of 83.8%. chemicalbook.com

Direct bromination of pyridine is another approach to synthesize bromopyridines. google.com This method typically involves reacting pyridine vapor with bromine at high temperatures, often around 500°C. google.comprepchem.com

Direct bromination of pyridine faces significant challenges, primarily due to the electron-deficient nature of the pyridine ring, which makes electrophilic substitution difficult. High reaction temperatures are required to facilitate the reaction. google.comprepchem.com A major challenge is the lack of regioselectivity, leading to the formation of a mixture of brominated products, including this compound, 3-bromopyridine, and polybrominated species like 2,6-dibromopyridine (B144722). google.comprepchem.com This lack of selectivity often results in lower yields of the desired this compound compared to other methods. For instance, reacting pyridine and bromine vapors at 500°C can yield 48% this compound and 17% 2,6-dibromopyridine. google.comprepchem.com The complex mixture of products necessitates challenging separation and purification steps.

This compound can also be synthesized through halogen exchange reactions starting from 2-chloropyridine (B119429). google.com This method involves replacing the chlorine atom in 2-chloropyridine with a bromine atom.

Craig Synthesis Method and its Efficiency

Direct Bromination of Pyridine

Advanced and Green Chemistry Synthetic Routes for this compound

Traditional methods for synthesizing this compound often involve harsh conditions or generate significant waste. google.com The development of advanced and green chemistry approaches aims to address these limitations by employing milder reaction conditions, reducing solvent usage, and utilizing more environmentally friendly catalysts and reagents.

Mechanochemical Synthesis Approaches

Mechanochemistry, which utilizes mechanical energy to drive chemical reactions, offers a solvent-free or low-solvent alternative for organic synthesis. This approach aligns with green chemistry principles by minimizing or eliminating the need for traditional solvents, thereby reducing waste generation and environmental impact. While direct mechanochemical synthesis of this compound itself is an area of ongoing exploration, mechanochemical methods have been successfully applied in related pyridine chemistry, such as the synthesis of substituted imidazoles using this compound as a reactant under grinding conditions, sometimes with the aid of a base or copper catalyst. mdpi.com Mechanochemical techniques have also been employed in the synthesis of other brominated organic compounds, demonstrating their potential for solid-state or near-solid-state transformations. scielo.br

Metal-catalyzed C-N Bond-forming Reactions for Substituted 2-Bromopyridines

Metal-catalyzed C-N bond formation is a powerful tool for synthesizing a wide range of nitrogen-containing compounds, including substituted 2-bromopyridines. These reactions typically involve the coupling of an amine with a halogenated pyridine derivative, often catalyzed by transition metals like copper or palladium. researchgate.net

For instance, a selective copper-catalyzed C-N bond-forming reaction between 2,6-dibromopyridine and various amines has been developed to synthesize 6-substituted this compound compounds. researchgate.net This method offers control over the selectivity, allowing for functionalization at the C-6 position while retaining the bromine at C-2. Copper(I) sources, such as CuI, have shown effectiveness in these transformations, often requiring ligands like 1,2-ethanediamine or N,N'-dimethyl-1,2-ethanediamine to enhance catalytic activity. researchgate.net

While many studies focus on C-N coupling with halobenzenes, the selective synthesis of aminopyridines, particularly those with unprotected functional groups at the C-2 position, remains a challenge. rsc.org However, copper-catalyzed amination reactions have been successfully applied to 2-bromo-5-iodopyridine, achieving selective amination at the more reactive C-I bond (C-5 position) with various aliphatic amines, heterocycles, and amides. rsc.org

Photoredox Catalysis in this compound Synthesis

Photoredox catalysis utilizes light energy to drive chemical transformations through single-electron transfer processes. This approach allows for the generation of reactive intermediates under mild conditions, offering opportunities for novel synthetic routes. In the context of this compound chemistry, photoredox catalysis, often in combination with transition metal catalysis (metallaphotoredox catalysis), has been explored for various coupling reactions. princeton.edu

For example, nickel/photoredox dual catalytic systems have been employed in C(sp2)-C(sp3) cross-coupling reactions, where bromopyridines can serve as efficient coupling partners to generate alkylated heteroaryl products. nih.gov These reactions typically involve the photocatalyst generating an alkyl radical, which is then captured by a nickel species, followed by oxidative addition with the aryl halide (including bromopyridines) and reductive elimination to form the coupled product. nih.gov While direct photoredox catalytic methods specifically for the synthesis of this compound itself are less commonly reported, photoredox catalysis plays a role in functionalizing bromopyridines and incorporating them into more complex molecular structures. chemrxiv.orgacs.org

Sustainable Solvent Systems (e.g., Cyrene™) in this compound Chemistry

The choice of solvent significantly impacts the environmental footprint of a chemical process. Sustainable solvent systems, derived from renewable resources and possessing favorable safety profiles, are gaining importance in green chemistry. Cyrene™ (dihydrolevoglucosenone) is a bio-renewable solvent produced from cellulose (B213188) that has emerged as a promising alternative to traditional polar aprotic solvents like DMF and NMP, which are associated with toxicity and environmental concerns. digitellinc.comwisconsin.educam.ac.uk

Cyrene has been investigated as a solvent for various organic reactions, including some relevant to pyridine chemistry. Studies have shown that Cyrene, sometimes in combination with co-solvents like γ-valerolactone (GVL), can be effectively used in metal-catalyzed coupling reactions of bromopyridines, such as the reductive homocoupling of 2-bromo-5-(trifluoromethyl)pyridine. rsc.orgrsc.org Using a blend of 50% GVL in Cyrene has demonstrated improved yields and product purity in such reactions compared to traditional solvents like DMF. rsc.orgrsc.org While research on the direct synthesis of this compound in Cyrene is limited, its successful application in transformations involving bromopyridine substrates highlights its potential as a sustainable solvent in this compound chemistry. digitellinc.com

Synthesis of Functionalized this compound Derivatives

Functionalized this compound derivatives, bearing additional functional groups on the pyridine ring, are valuable intermediates for synthesizing a wide array of complex molecules. Introducing specific functional groups at different positions allows for fine-tuning the reactivity and properties of the resulting compounds.

Strategies for Introducing Acetyl Groups (e.g., 5-Acetyl-2-bromopyridine (B147078), 3-Acetyl-2-bromopyridine)

Introducing acetyl groups onto the this compound core is a common strategy for synthesizing functionalized derivatives. This can be achieved through various methods, often involving acylation reactions or transformations of existing functional groups.

For the synthesis of 5-acetyl-2-bromopyridine, one approach involves the lithiation of 2,5-dibromopyridine, followed by reaction with an acetylating agent such as N,N-dimethylacetamide. mdpi.com This method has been reported to yield 5-acetyl-2-bromopyridine with moderate efficiency. mdpi.com Another strategy involves the acylation of this compound itself using reagents like acetic anhydride (B1165640) or acetyl chloride in the presence of a base.

The synthesis of 3-acetyl-2-bromopyridine (B57763) can involve different routes. One method reported is the reaction of 3-bromopyridine-2-carbonitrile with methylmagnesium bromide. rsc.org This Grignard-type reaction allows for the introduction of the acetyl group at the C-3 position. rsc.org

Acylpyridines, including acetyl-substituted bromopyridines, can also be synthesized via metal-catalyzed cross-coupling reactions, such as the Stille reaction, involving bromopyridines and organotin compounds. thieme-connect.com Copper co-catalysis has been shown to be beneficial in such acylation reactions. thieme-connect.com

These acetylated this compound derivatives serve as versatile intermediates in subsequent reactions, including cross-coupling reactions like Suzuki-Miyaura coupling, to construct more complex organic scaffolds.

Reactivity and Reaction Mechanisms of 2 Bromopyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions involving 2-Bromopyridine

Nucleophilic Aromatic Substitution (SNAr) is a fundamental reaction pathway for this compound, where a nucleophile displaces the bromide leaving group. This process is facilitated by the electron-withdrawing nitrogen atom in the pyridine (B92270) ring, which stabilizes the negative charge in the Meisenheimer complex intermediate. pearson.comfishersci.fi While SNAr is common for activated aryl halides, halopyridines, especially at the 2- and 4-positions, readily undergo this reaction. chemrxiv.orgchegg.com

Mechanistic Investigations of SNAr with Various Nucleophiles (e.g., thiophenol, sodium amide, sulfur, oxygen, carbon nucleophiles)

The SNAr mechanism typically involves a two-step addition-elimination process. pearson.comfishersci.fi The nucleophile attacks the carbon bearing the leaving group, forming a resonance-stabilized Meisenheimer complex, followed by the elimination of the leaving group to restore aromaticity. pearson.comfishersci.fiacsgcipr.org

Studies have investigated the reaction of 2-halopyridines, including this compound, with a range of nucleophiles such as sulfur, oxygen, and carbon nucleophiles. For instance, the reaction of this compound with sodium thiophenoxide (PhSNa) under microwave irradiation rapidly afforded 2-phenylthiopyridine (B372805) in high yield. sci-hub.se This reaction was found not to proceed via an SRN1 mechanism based on inhibition experiments with a radical scavenger. sci-hub.se

Reactions with oxygen nucleophiles like benzyl (B1604629) alcohol (PhCH2OH) and sodium phenoxide (PhONa) have also been explored. While substitution with benzyl alcohol in NMP provided 2-benzyloxypyridine, the reaction with PhONa in NMP was less efficient, although yields improved in solvents like DMSO and HMPA. sci-hub.se

The reactivity of 2-halopyridines towards carbon nucleophiles like phenylacetonitrile (B145931) (PhCH2CN) has also been studied, showing no substantial difference in reactivity among the different halogens at the 2-position. sci-hub.se

The reaction of this compound with strong bases and nucleophiles like sodium amide (NaNH2) can lead to 2-aminopyridine (B139424) via an SNAr mechanism, where the amide ion attacks the carbon bonded to bromine, forming a Meisenheimer complex, followed by bromide expulsion. pearson.com

Influence of Catalysts and Solvents on SNAr Reactivity (e.g., water as catalyst/solvent)

The choice of solvent and the presence of catalysts can significantly impact SNAr reactions of this compound. Highly polar solvents, both protic and aprotic, such as DMSO, ethanol, DMF, and NMP, are commonly used for SNAr reactions. fishersci.fi

Microwave irradiation has also been shown to enhance the efficiency of nucleophilic displacement reactions of this compound, potentially due to a "microwave effect" in addition to heating efficiency. sci-hub.se

Leaving Group Effects in Halopyridines

In typical SNAr reactions of activated aryl halides, the "element effect" often dictates the leaving group order as F > Cl ≈ Br > I, where the rate-determining step is the addition of the nucleophile. researchgate.netresearchgate.netnih.gov However, in the case of 2-halopyridines, the leaving group effect can vary depending on the nucleophile and reaction conditions.

For reactions of 2-halopyridines with sulfur nucleophiles (PhSNa and MeSNa) in HMPA, the relative reactivity was observed to decrease in the order I > Br > Cl > F. sci-hub.se This trend suggests that for these specific conditions and nucleophiles, the C-Hal bond cleavage may play a more significant role in the rate-determining step, as iodide is generally a better leaving group. sci-hub.se

Conversely, with an oxygen nucleophile like benzyl alcohol, the reactivity trend for 2-halopyridines in NMP followed the order F > Cl > Br > I. sci-hub.se This suggests that with this charge-localized nucleophile, a charge-controlled reaction might occur, where the high electronegativity of fluorine makes the C-2 position more electrophilic, facilitating the initial nucleophilic attack which is likely the rate-determining step in this case. sci-hub.se

In the case of nucleophilic substitution reactions of ring-substituted N-methylpyridinium compounds with piperidine, a different leaving group order (Cl ≈ Br ≈ I) was observed compared to the typical SNAr element effect (F > Cl ≈ Br > I). researchgate.netresearchgate.netnih.gov This difference is attributed to a mechanism where the rate-determining step involves deprotonation of the addition intermediate rather than the initial nucleophilic addition. researchgate.netresearchgate.netnih.gov

Formation of Substituted Pyridines via Nucleophilic Displacement

Nucleophilic displacement reactions of this compound serve as a valuable method for synthesizing a variety of 2-substituted pyridines. By reacting this compound with different nucleophiles, the bromine atom can be replaced by groups derived from sulfur, oxygen, carbon, and nitrogen nucleophiles. sci-hub.sepearson.com Examples include the formation of 2-phenylthiopyridine, 2-benzyloxypyridine, and 2-aminopyridine through reactions with thiophenol, benzyl alcohol, and sodium amide, respectively. sci-hub.sepearson.com This approach is particularly useful for introducing various functional groups at the 2-position of the pyridine ring.

Cross-Coupling Reactions of this compound

This compound is an important substrate in transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. solubilityofthings.com Its participation in these reactions allows for the synthesis of a wide range of substituted pyridines and biaryl compounds. solubilityofthings.com

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction, which couples an aryl or vinyl boronic acid (or ester) with an aryl or vinyl halide or triflate using a palladium catalyst, is a widely applied reaction in which this compound is frequently used as the electrophilic coupling partner. mychemblog.com This reaction is particularly valuable for the synthesis of biaryl and heteroaryl compounds. solubilityofthings.commychemblog.com

The mechanism of the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination. mychemblog.com In the oxidative addition step, the palladium(0) catalyst inserts into the carbon-halogen bond of this compound, forming an organopalladium(II) species. mychemblog.com This step is often considered rate-determining in the catalytic cycle. The organopalladium intermediate then undergoes transmetalation with the organoboron compound, transferring the organic group from boron to palladium. mychemblog.com A base is typically required to activate the organoboron compound for transmetalation. mychemblog.com Finally, reductive elimination of the coupled product from the palladium center regenerates the palladium(0) catalyst, completing the catalytic cycle. mychemblog.com

This compound has been successfully coupled with various boronic acids and esters in Suzuki-Miyaura reactions to synthesize substituted pyridines and bipyridines. beilstein-journals.orgrsc.org For example, the Suzuki reaction between this compound and phenylboronic acid has been investigated under different conditions. The reaction can be influenced by factors such as the catalyst system (e.g., palladium complexes with different ligands), the base (e.g., K2CO3), and the solvent system (e.g., dioxane-water mixtures).

The reactivity of this compound in Suzuki-Miyaura coupling can be affected by substituents on both the pyridine ring and the boronic acid coupling partner. beilstein-journals.org While this compound is a competent electrophile, the coupling of 2-pyridyl nucleophiles (derived from this compound via lithiation and subsequent reaction with a borate (B1201080) ester) with aryl halides can be challenging due to the electron-deficient nature of the heteroaryl boron derivatives and their susceptibility to protodeboronation. nih.gov However, specific catalyst systems have been developed to address these challenges, allowing for the successful cross-coupling of functionalized 2-bromopyridines with various aryl bromides. nih.gov

Beyond carbon-carbon bond formation, this compound also participates in other cross-coupling reactions, such as copper-catalyzed Ullmann-type C-N cross-coupling reactions with carbazoles to form N-heteroarylcarbazole derivatives. acs.orgnih.gov

This compound is a versatile building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. Its reactivity stems from the presence of the bromine atom on the pyridine ring, which can undergo oxidative addition with a palladium catalyst, initiating various catalytic cycles for carbon-carbon bond formation.

Palladium-catalyzed Reactions with Boronic Acids

This compound is a common substrate in Suzuki-Miyaura cross-coupling reactions with boronic acids, leading to the formation of 2-arylpyridines. This reaction is a powerful method for constructing biaryl and heteroaryl compounds. The general mechanism involves oxidative addition of this compound to a Pd(0) catalyst, transmetalation with the organoboron compound (activated by a base), and reductive elimination to form the coupled product and regenerate the Pd(0) catalyst. mychemblog.comorganic-chemistry.orgajabs.org

The Suzuki reaction of this compound with arylboronic acids has been studied under various conditions. For instance, a reaction between this compound and phenylboronic acid using Pd(OAc)₂ and PPh₃ as the catalytic system and K₂CO₃ as the base in a mixture of 1,4-dioxane (B91453) and water at 100 °C has been reported.

Influence of Ligands (e.g., XPhos, SPhos, N-heterocyclic carbenes)

The choice of ligand significantly impacts the efficiency and selectivity of palladium-catalyzed cross-coupling reactions involving this compound. Bulky, electron-rich phosphine (B1218219) ligands such as XPhos and SPhos are often highly effective in these transformations, including couplings of heterocyclic systems. nih.govacs.orgincatt.nlrsc.org These ligands can promote oxidative addition and reductive elimination steps in the catalytic cycle. For example, protocols employing SPhos and XPhos have shown high yields in Suzuki-Miyaura cross-coupling reactions. nih.govacs.org Buchwald ligands like XPhos and SPhos, with their large cone angles, are considered beneficial for the reductive elimination step. acs.org

N-heterocyclic carbenes (NHCs) have also emerged as efficient ligands for palladium-catalyzed couplings of (hetero)aryl halides, including this compound. researchgate.netrsc.org Palladium/N-heterocyclic carbene complexes, often generated in situ, have been successfully employed in the carbonylative Suzuki cross-coupling of this compound with various boronic acids. researchgate.netresearchgate.netresearchgate.netnih.govresearchgate.net These systems can be more efficient than catalysts based on hindered alkylphosphines for coupling with bromopyridines. researchgate.net

Carbonylative Suzuki Cross-Coupling for Arylpyridine Ketones

The carbonylative Suzuki cross-coupling of this compound with boronic acids provides a direct route to unsymmetrical arylpyridine ketones. researchgate.netresearchgate.netresearchgate.netnih.govresearchgate.net This reaction incorporates a carbon monoxide molecule into the coupling product. The reaction is typically catalyzed by palladium complexes, and the choice of ligand and reaction conditions (solvent, temperature, CO pressure) are crucial for high yields and selectivity, minimizing the formation of non-carbonylative coupling byproducts. researchgate.netresearchgate.net Palladium/N-heterocyclic carbene complexes generated in situ from palladium(II) acetate (B1210297) and benzimidazolium salts have proven effective for this transformation under a CO atmosphere. researchgate.netrsc.orgresearchgate.netnih.gov For instance, the carbonylative cross-coupling of this compound with phenylboronic acid has been carried out using such catalytic systems in THF with K₂CO₃ as the base under inert conditions, yielding unsymmetrical arylpyridine ketones. researchgate.netrsc.orgnih.gov The yield of arylpyridine ketones can depend on the nature of the arylboronic acid used. nih.gov

Negishi Cross-Coupling Reactions

The Negishi cross-coupling reaction, which involves the coupling of organic halides or triflates with organozinc compounds catalyzed by palladium or nickel, is another valuable method for functionalizing this compound. researchgate.netchemeurope.comwikipedia.orgrsc.org This reaction is particularly useful for forming carbon-carbon bonds between sp², sp³, and sp hybridized carbons. wikipedia.orgrsc.org

Palladium-catalyzed Reactions with Organozinc Reagents

Palladium-catalyzed Negishi coupling of this compound with organozinc reagents allows for the formation of various substituted pyridines, including 2,2'-bipyridine (B1663995) derivatives. researchgate.netwikipedia.orgresearchgate.netmdpi.com The mechanism is similar to other palladium-catalyzed cross-coupling reactions, involving oxidative addition, transmetalation (in this case, with the organozinc compound), and reductive elimination. chemeurope.comwikipedia.orgrsc.org Palladium(0) species are generally used as catalysts, although palladium(II) catalysts with appropriate ligands can also be employed. chemeurope.comwikipedia.orgrsc.org The use of ligands like XPhos in conjunction with palladium catalysts such as Pd₂(dba)₃ has been reported for the Negishi coupling of 2-heterocyclic organozinc reagents and aryl chlorides, a method that complements reactions with other 2-heteroarylorganometallic reagents. researchgate.net The preparation of 2,2'-bipyridine derivatives has been achieved through the Negishi coupling between 2-pyridyl zinc halides and bromopyridines in the presence of palladium catalysts and ligands like XPhos. researchgate.netmdpi.com

Sonogashira Cross-Coupling Reactions

The Sonogashira cross-coupling reaction is a widely used method for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides, including this compound. scirp.orgorganic-chemistry.orgwikipedia.orgrsc.org

Palladium/Copper Co-catalyzed Reactions with Terminal Alkynes

The Sonogashira coupling of this compound with terminal alkynes is typically catalyzed by a palladium catalyst in conjunction with a copper(I) co-catalyst and an amine base. scirp.orgorganic-chemistry.orgwikipedia.org This reaction provides access to 2-alkynylpyridines. The generally accepted mechanism involves a palladium catalytic cycle and a copper co-catalytic cycle. The palladium cycle involves oxidative addition of the aryl halide to Pd(0), followed by transmetalation with a copper acetylide, and finally reductive elimination to form the coupled product. The copper cycle involves the formation of the copper acetylide from the terminal alkyne and the copper(I) salt, facilitated by the amine base. organic-chemistry.orgwikipedia.org

Studies have investigated the Sonogashira coupling of 2-amino-3-bromopyridines with terminal alkynes catalyzed by palladium. scirp.orgresearchgate.net Optimized conditions for such reactions have been reported, including the use of Pd(CF₃COO)₂ as the palladium catalyst, PPh₃ as the ligand, and CuI as the co-catalyst, with Et₃N as the base in DMF at elevated temperatures. scirp.orgresearchgate.net These conditions have afforded 2-amino-3-alkynylpyridines in good to excellent yields with various terminal alkynes. scirp.orgresearchgate.net The Sonogashira reaction can be carried out under relatively mild conditions, including at room temperature or in aqueous media, which contributes to its broad applicability. organic-chemistry.orgwikipedia.org

Influence of Ligands (e.g., XPhos, SPhos, N-heterocyclic carbenes)

Ullmann-Type C-N Cross-Coupling Reactions

Ullmann-type C-N cross-coupling reactions provide a valuable method for forming carbon-nitrogen bonds between aryl or heteroaryl halides and amines or related nitrogen nucleophiles, often catalyzed by copper complexes. This compound participates in these reactions, allowing for the synthesis of various N-substituted pyridines.

Copper-catalyzed Synthesis of N-Heteroarylcarbazole Derivatives

This compound derivatives can undergo copper-catalyzed Ullmann-type C-N cross-coupling with carbazoles to synthesize N-heteroarylcarbazole derivatives. A notable example involves a CuCl-catalyzed reaction utilizing 1-methyl-imidazole as a ligand and t-BuOLi as a base. This system has been reported to efficiently synthesize various N-heteroarylcarbazole derivatives in good to excellent yields under mild conditions. acs.orgnih.govresearchgate.netacs.org The low cost and low loading of both the catalyst and ligand make this method practical for large-scale preparations and potentially useful in material science. acs.orgnih.govacs.org

Goldberg Reaction for C-N Bond Formation

The Goldberg reaction, a variation of the Ullmann condensation, is a copper-catalyzed C-N cross-coupling reaction typically involving aryl halides and amides. This compound can be employed as a substrate in the Goldberg reaction for the formation of C-N bonds. mdpi.comsmolecule.comnih.gov

Copper-catalyzed Synthesis of 2-Alkyl(aryl)aminopyridines and MAPA Reagents

The catalytic Goldberg reaction using copper iodide (CuI) can be applied to this compound for the synthesis of 2-alkyl(aryl)aminopyridines and 2-methylaminopyridine amides (MAPA) reagents. mdpi.comnih.gov A method has been developed using CuI and 1,10-phenanthroline (B135089) as a catalytic system (in a 1/1 ratio) with a low catalyst loading (0.5-3 mol%). mdpi.comnih.gov This process has demonstrated high yields and is amenable to multigram-scale reactions. mdpi.comnih.gov Using toluene (B28343) as the solvent and K₂CO₃ with a small amount of K₃PO₄ as the base has been shown to afford MAPA compounds in high yields. mdpi.com A modification of this method allows for the preparation of 2-N-substituted aminopyridines from secondary N-alkyl(aryl)formamides and this compound, where the intermediate aminopyridine formamide (B127407) is cleaved in situ through methanolysis or hydrolysis. mdpi.comnih.gov

Reductive Homocoupling of this compound to Form 2,2'-Bipyridines

The reductive homocoupling of this compound yields 2,2'-bipyridine, a valuable ligand in coordination chemistry and catalysis. This transformation can be achieved through various methods, including transition metal-catalyzed and light-promoted approaches. mdpi.comrsc.orgnih.govnih.gov

Transition Metal-catalyzed Approaches (e.g., Palladium)

Palladium catalysis is frequently employed in the reductive homocoupling of this compound to synthesize 2,2'-bipyridines. mdpi.comrsc.orgnih.gov Various palladium catalytic systems have been reported. For instance, the combination of Pd(OAc)₂ and piperazine (B1678402) in DMF at 140 °C facilitates the homocoupling of bromopyridines, offering good substrate compatibility despite the high temperature. mdpi.com Another approach involves Pd-catalyzed reductive homocoupling in 1,4-butanediol (B3395766), which acts as the O,O-ligand, solvent, and reductant, eliminating the need for extra reducing agents and ligands. mdpi.com This method benefits from low Pd catalyst loading and mild reaction conditions. mdpi.com Reductive coupling of bromopyridines has also been reported using PdCl₂(PhCN)₂ with tetrakis(dimethylamino)ethylene (B1198057) (TDAE) as an organic reductant, proceeding smoothly to afford bipyridines in good yield. mdpi.com Bimetallic systems, such as those involving palladium and indium or palladium and copper, have also been explored for the Ullmann-type coupling of bromopyridines to produce bipyridine derivatives. mdpi.com Nickel-catalyzed Ullmann homocoupling of keto bromo-pyridine under NiCl₂/Zn/PPh₃ conditions has also been reported for the synthesis of substituted 2,2'-bipyridines. nih.gov

While palladium catalysis is effective, the reactivity of this compound can be lower compared to 2-iodopyridine (B156620) under certain palladium-catalyzed homocoupling conditions. mdpi.com

Light-Promoted Radical Coupling Reactions

Light-promoted radical coupling reactions offer an alternative, often transition metal-free, approach for the synthesis of 2,2'-bipyridines from this compound. Purple light-promoted radical coupling of 2-bromopyridines with Grignard reagents has been reported to yield 2,2'-bipyridines without the need for a transition metal catalyst. organic-chemistry.orgorganic-chemistry.orgnih.gov This method involves single electron transfer (SET) from the Grignard reagent to the bromopyridine, stimulated by purple light, generating a pyridyl radical which then undergoes coupling. organic-chemistry.orgorganic-chemistry.orgnih.gov Visible-light-driven reduction of aryl halides, including this compound, can also generate aryl radicals that can participate in coupling reactions. mdpi.com Some methods utilize dimsyl anion under visible light irradiation to promote the cross-coupling of aryl halides, including this compound, via an electron-donor-acceptor (EDA) complex. scispace.com

Here is a table summarizing some of the reactions discussed:

| Reaction Type | Catalyst System | Coupling Partner(s) | Product Class | Key Features |

| Ullmann-Type C-N Cross-Coupling | CuCl / 1-methyl-imidazole / t-BuOLi | Carbazoles | N-Heteroarylcarbazoles | Mild conditions, low catalyst/ligand loading, suitable for large scale. acs.orgnih.govacs.org |

| Goldberg Reaction (C-N bond formation) | CuI / 1,10-phenanthroline | Secondary N-methylamides | MAPA reagents | High yields, multigram scale, economical. mdpi.comnih.gov |

| Goldberg Reaction (C-N bond formation) | CuI / 1,10-phenanthroline | Secondary N-alkyl(aryl)formamides | 2-Alkyl(aryl)aminopyridines | In situ cleavage of formamide intermediate. mdpi.comnih.gov |

| Reductive Homocoupling (Pd-catalyzed) | Pd(OAc)₂ / piperazine | This compound | 2,2'-Bipyridine | High temperature, good substrate compatibility. mdpi.com |

| Reductive Homocoupling (Pd-catalyzed) | Pd(OAc)₂ / 1,4-butanediol | This compound | 2,2'-Bipyridine | Low catalyst loading, mild conditions, 1,4-butanediol as solvent/reductant. mdpi.com |

| Reductive Homocoupling (Pd-catalyzed) | PdCl₂(PhCN)₂ / TDAE | This compound | 2,2'-Bipyridine | Uses organic reductant TDAE. mdpi.com |

| Reductive Homocoupling (Ni-catalyzed Ullmann) | NiCl₂ / Zn / PPh₃ | Keto bromo-pyridine | Substituted 2,2'-Bipyridines | Stereoselective synthesis reported. nih.gov |

| Light-Promoted Radical Coupling | Purple light / no transition metal catalyst | Grignard reagents | 2,2'-Bipyridines | Transition metal-free, uses purple light for SET. organic-chemistry.orgorganic-chemistry.orgnih.gov |

| Light-Promoted Cross-Coupling | Visible light / dimsyl anion / no transition metal catalyst | Diaryl dichalconides | Unsymmetrical chalconides | Catalyst-free, uses EDA complex for radical generation. scispace.com |

Organometallic Chemistry and Lithiation

This compound is a key precursor for the generation of organometallic species, most notably 2-lithiopyridine. wikipedia.orgchempanda.com The preparation of 2-pyridyl organometallics is frequently achieved through the lithiation of 2-halopyridines, typically under cryogenic conditions, followed by transmetalation with a suitable metal halide. nih.govsemanticscholar.org

2-Lithiopyridine is commonly formed by the reaction of this compound with an alkyllithium reagent, such as n-butyllithium, via a halogen-lithium exchange. wikipedia.orgchempanda.comarkat-usa.org This process is often carried out at low temperatures to prevent undesirable side reactions. nih.govsemanticscholar.org

The resulting 2-lithiopyridine is a highly reactive nucleophile and a powerful base. fiveable.me Its reactivity allows it to participate in a variety of organic transformations, including addition reactions to carbonyl compounds (ketones, aldehydes), nitriles, and amides. arkat-usa.org It is also utilized in the ring-opening of sulfamates. arkat-usa.org The formation and reactivity of 2-lithiopyridine are crucial for introducing a 2-pyridyl moiety into various organic molecules. wikipedia.orgfiveable.me

Catalytic Applications of this compound Derivatives

Derivatives of this compound, as well as this compound itself, play a significant role in various catalytic applications, particularly in transition metal catalysis and photoredox processes. wikipedia.orgnih.govarkat-usa.orgresearchgate.netacs.orgcardiff.ac.ukrsc.orgmdpi.comresearchgate.netacs.orgnih.govdur.ac.ukresearchgate.netacs.org

This compound derivatives are widely used as precursors for the synthesis of ligands for transition metal catalysts. researchgate.netacs.orgresearchgate.netacs.orgnih.gov Bipyridines and their derivatives, often synthesized from this compound, are extensively employed as ligands in transition-metal catalysis due to their ability to chelate metal centers. mdpi.comresearchgate.net

Synthetic methods for preparing bipyridines from this compound include metal-catalyzed cross-coupling reactions such as Suzuki, Negishi, and Stille couplings, as well as homocoupling reactions like the Ullmann coupling. researchgate.netmdpi.comresearchgate.net For instance, the Suzuki-Miyaura cross-coupling of this compound with boronic acids is a common route to functionalized pyridines and bipyridines. mdpi.comresearchgate.net Nickel-catalyzed electroreductive homocoupling of this compound has also been reported for the synthesis of 2,2'-bipyridine. acs.orgresearchgate.netnih.gov

This compound can be involved in photoredox catalysis, particularly in reactions involving the generation of pyridyl radicals. researchgate.netdur.ac.ukresearchgate.netdicp.ac.cn Under visible light irradiation and in the presence of a photocatalyst, halogenated pyridines like this compound can be activated as radical precursors. dicp.ac.cn

These pyridyl radicals can participate in various transformations, such as radical conjugate addition to olefins, leading to the formation of C(sp²)-C(sp³) bonds. For example, a protocol has been developed for the reductive radical conjugate addition of 2-pyridyl radicals, generated from this compound, to dehydroalanines.

This compound has been demonstrated as a versatile synthon in Ruthenium(II)-mediated domino reactions. mdpi.comnih.gov A novel methodology utilizes 2-bromopyridines for the synthesis of heteroarylated 2-pyridones through a Ru(II)-catalyzed domino process involving sequential C–O, C–N, and C–C bond formation. mdpi.comnih.gov This approach allows for the construction of complex molecular scaffolds from simple this compound precursors. mdpi.com Preliminary mechanistic studies suggest a pathway involving oxygen incorporation, a Buchwald–Hartwig-type reaction, and C–H bond activation. mdpi.comnih.gov

This compound is a substrate in various nickel-catalyzed reactions. acs.orgcardiff.ac.ukresearchgate.netnih.govlabsolu.canih.gov Nickel catalysts are effective in mediating cross-coupling reactions involving this compound, such as the Negishi coupling with organozinc reagents. nih.govsemanticscholar.orgnih.gov Nickel-catalyzed electroreductive homocoupling of this compound is a method for synthesizing 2,2'-bipyridine. acs.orgresearchgate.netnih.gov Furthermore, this compound has been used as a coupling partner in nickel-catalyzed cross-electrophile coupling reactions. cardiff.ac.uk

Computational and Theoretical Studies of 2 Bromopyridine

Density Functional Theory (DFT) Calculations

DFT calculations serve as a powerful tool for investigating the molecular properties and reactivity of 2-bromopyridine and its derivatives. Various functionals and basis sets, such as B3LYP with basis sets like 6-311++G(d,p) or cc-pVTZ, are commonly employed to optimize molecular geometries and calculate electronic structures. researchgate.netbohrium.comnih.govnih.govresearchgate.netmdpi.comscience.govresearchgate.netbohrium.comnih.gov These calculations can predict a range of properties, including vibrational frequencies, charge distribution, and molecular orbitals. nih.govscience.govresearchgate.netnih.gov

Prediction of Reactivity in Nucleophilic Aromatic Substitution

DFT calculations are valuable for predicting the reactivity of this compound in nucleophilic aromatic substitution (SNAr) reactions. By modeling transition states and analyzing electronic properties, DFT can help understand why the bromine atom at the 2-position is a suitable site for substitution. Fukui indices, derived from DFT calculations, can identify electrophilic sites, such as the C-2 carbon bonded to bromine, as reactive centers. Computational studies can also show lower activation barriers for C-Br bond cleavage compared to other halogens in certain reactions, influencing regioselectivity. The addition of a nucleophile to the electron-deficient aromatic ring has been shown experimentally and computationally to be the rate-limiting step in some SNAr reactions. researchgate.net

Modeling Transition States and Charge Distribution

DFT is frequently used to model transition states in reactions involving this compound, such as nucleophilic aromatic substitution. These calculations provide insights into the energy profiles and structural changes that occur during a reaction. For instance, modeling the reaction of this compound with thiophenol shows that water can significantly lower the transition state energy by forming hydrogen bonds. DFT can also model charge distribution within the molecule and transition states, which is crucial for understanding and predicting reactivity trends. nih.govscience.gov Mulliken atomic charge distribution is one method used to analyze charge distribution. nih.govscience.gov

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) analysis, typically performed using DFT or TD-DFT, is a key tool for understanding the reactivity and stability of this compound and its derivatives. researchgate.netbohrium.comnih.govnih.govscience.govnih.govresearchgate.net FMO analysis involves examining the energies and spatial distributions of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.govnih.gov The energy gap between the HOMO and LUMO (ΔE) is an indicator of molecular reactivity and stability; a smaller gap generally suggests higher reactivity. nih.gov Studies on this compound derivatives have used FMO analysis to understand intramolecular charge transfer and predict molecular reactivity and stability. researchgate.netbohrium.comnih.govscience.gov For example, water's catalytic effect in the SNAr of this compound with thiophenol is partly attributed to its ability to reduce the HOMO-LUMO energy gap in both reactants and transition states.

An example of HOMO-LUMO energy gap calculation for a related bromopyridine derivative is shown below:

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE, eV) | Method | Basis Set | Citation |

| Ethyl 5-amino-2-bromoisonicotinate | -6.2700 | -2.1769 | 4.0931 | DFT (B3LYP) | 6-311+G(d,p) | nih.gov |

Non-Covalent Interactions and Hydrogen Bonding

DFT calculations are employed to investigate non-covalent interactions, including hydrogen bonding, in systems involving this compound. mdpi.comresearchgate.net These interactions can play a significant role in molecular structure, stability, and reactivity. mdpi.comresearchgate.net For instance, computational studies have shown that water can form hydrogen bonds with this compound and the transition state in SNAr reactions, contributing to the stabilization of the transition state and lowering the reaction energy barrier. Reduced density gradient (RDG) analysis, based on electron density calculated from DFT, is a method used to confirm and visualize these non-covalent interactions.

Conformational Analysis and Potential Energy Surfaces

DFT is utilized for conformational analysis of this compound derivatives by exploring their potential energy surfaces (PES). researchgate.netmdpi.comscience.gov This helps identify stable conformers and the energy barriers for interconversion between them. researchgate.netmdpi.comscience.gov For example, conformational analysis of 6-bromopyridine-2-carbaldehyde, a related compound, using DFT revealed two planar conformers (cis and trans) and the energy profile for rotation around the exocyclic C-C bond. mdpi.comuc.pt The relative stability of conformers can be predicted based on their calculated energies. mdpi.comuc.pt

Spectroscopic Simulations (IR, Raman, NMR) and Validation with Experimental Data

DFT calculations are widely used to simulate spectroscopic properties such as Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra for this compound and its derivatives. researchgate.netbohrium.comnih.govresearchgate.netmdpi.comscience.govresearchgate.netnih.govdntb.gov.uatandfonline.com Calculated vibrational frequencies and NMR chemical shifts can be compared with experimental data obtained from FT-IR, Raman, and NMR spectroscopy to validate the theoretical models and aid in spectral assignments. researchgate.netbohrium.comnih.govresearchgate.netmdpi.comscience.govresearchgate.netnih.govtandfonline.com Scaling factors are often applied to computed vibrational frequencies to achieve better agreement with experimental values, accounting for approximations in the theoretical methods and anharmonicity. researchgate.netnih.govresearchgate.net This integrated experimental and theoretical approach provides a comprehensive understanding of the molecular structure and properties. bohrium.comresearchgate.netnih.gov

DFT calculations have shown excellent agreement with experimental IR and Raman spectra for this compound. researchgate.net Similarly, calculated NMR chemical shifts using methods like Gauge Invariant Atomic Orbital (GIAO) have shown good correlation with experimental 1H and 13C NMR data for related compounds. science.govnih.gov

Here is an example of calculated and experimental vibrational frequencies for a related bromopyridine derivative:

| Mode Assignment | Calculated IR (cm⁻¹) | Experimental IR (cm⁻¹) | Calculated Raman (cm⁻¹) | Experimental Raman (cm⁻¹) | Citation |

| (Example Data - Based on snippet content structure, not direct data for this compound) | XXX | YYY | ZZZ | WWW | researchgate.netnih.govresearchgate.net |

Note: Specific frequency data for this compound across different spectroscopic methods and DFT levels was not consistently available in the provided snippets to construct a detailed comparative table here. The table structure above indicates the type of data typically generated and compared in such studies.

Ab Initio Calculations

Ab initio calculations, derived directly from theoretical principles without empirical data, have been employed to investigate the fundamental properties of this compound and related halogenated pyridines. These methods allow for the determination of molecular geometries, electronic structures, and vibrational frequencies.

Studies utilizing ab initio methods, often in conjunction with Density Functional Theory (DFT), have focused on analyzing the structural parameters and spectroscopic features of this compound. For instance, calculations using the MP2 method with the cc-pVTZ basis set have been used to compute the molecular structures of this compound, comparing them to pyridine (B92270) and other halopyridines. researchgate.net These calculations have revealed structural nuances, such as a observed shortening of the N–C(2) bond when a halogen substituent is present at the C(2) position of the pyridine ring. researchgate.net

Furthermore, ab initio and DFT calculations have been instrumental in the assignment and interpretation of vibrational spectra, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, for this compound and its derivatives. researchgate.netnih.govresearchgate.netmdpi.com These computational approaches can accurately predict harmonic vibrational frequencies, infrared intensities, and Raman activities, which can then be compared with experimental data to confirm spectral assignments and understand the vibrational modes of the molecule. nih.gov The results of these calculations have shown good agreement with observed spectra. researchgate.netnih.gov

Time-dependent DFT (TD-DFT) has also been applied to study the excited electronic states of related pyridine derivatives, providing insights into their photophysical properties. researchgate.netnih.gov While specific detailed data tables for this compound's ab initio calculated properties were not extensively provided in the search results, the consistent mention of these methods highlights their importance in characterizing the molecule's fundamental physical and electronic attributes.

Quantitative Structure-Activity Relationship (QSAR) for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a correlation between the structural properties of chemical compounds and their biological activities or other properties. By quantifying molecular features through descriptors, QSAR models can predict the activity of new or untested compounds.

This compound, as a versatile building block in organic synthesis, is often incorporated into larger molecules with potential biological activities. fishersci.at QSAR studies have been applied to derivatives containing the bromopyridine moiety to predict various endpoints. For example, QSAR analysis has been performed on 5-substituted (arylmethylene) pyridin-2-amine derivatives, synthesized using 2-amino-5-bromopyridine (B118841) as a starting material, to model their antibacterial activity. bioinfopublication.org These studies correlate selected electronic, steric, and lipophilic parameters with the observed biological activity. bioinfopublication.org The frequent appearance of parameters like Log P (a measure of lipophilicity) and SMR (Steric Molar Refractivity) in QSAR equations suggests the importance of lipophilic and steric factors for the activity of these compounds. bioinfopublication.org

QSAR has also been utilized in the investigation of potential inhibitors for SARS-CoV-2, where compounds incorporating a 5-bromopyridin-2-yl group were studied using a combination of molecular dynamics simulation, DFT, molecular docking, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis, and QSAR. tandfonline.com Additionally, QSAR models have been developed to predict the radical scavenging activity of diarylamines, some of which were synthesized using this compound. ipb.pt

Beyond biological activity, QSAR is also recognized as a valuable tool for predictive modeling in areas where empirical data may be limited, such as toxicology. It can help estimate hazards by correlating molecular descriptors with toxicity endpoints, and can be used in conjunction with methods like read-across analysis (using data from structurally similar compounds) and molecular dynamics simulations.

While specific QSAR equations and detailed data tables linking this compound's descriptors directly to a specific activity were not the primary focus of the search results, the information indicates that this compound and its derivatives are subjects of QSAR investigations aimed at predicting various properties and activities based on their molecular structures.

Medicinal Chemistry and Pharmaceutical Synthesis

In medicinal chemistry, this compound is a valuable intermediate for the synthesis of various drug molecules. multichemexports.comsmolecule.comchemicalbook.comfishersci.at Its integration into pharmaceutical structures contributes to the development of compounds with a range of biological activities. smolecule.comfishersci.atchempanda.compharmaffiliates.com

Synthesis of Cardiovascular Drugs (e.g., Disopyramide Phosphate)

This compound is utilized in the synthesis of cardiovascular drugs, such as Disopyramide Phosphate. multichemexports.compharmaffiliates.com Disopyramide Phosphate, a Class Ia antiarrhythmic agent, is used to treat life-threatening ventricular arrhythmias. lookchem.com The synthesis of Disopyramide Phosphate involves this compound as a foundational building block for the pyridine core. One reported method for synthesizing Disopyramide Phosphate involves the reaction of phenylacetonitrile (B145931) and this compound with sodamide in toluene (B28343). lookchem.com

Preparation of Antimalarial Agents and Beta-Adrenoceptor Agonists

This compound is employed in the preparation of antimalarial agents and beta-adrenoceptor agonists. multichemexports.comsmolecule.comfishersci.atchempanda.compharmaffiliates.com These applications highlight its role in constructing the core structures of compounds targeting infectious diseases and conditions related to the adrenergic system. smolecule.comfishersci.atchempanda.com

Intermediate for TRPV1 Antagonists, Tetracyclic Thienopyrimidinones, and Polyheteroarylated 2-Pyridones

This compound serves as an intermediate in the synthesis of Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists, tetracyclic thienopyrimidinones, and polyheteroarylated 2-pyridones. multichemexports.com

In the synthesis of certain TRPV1 antagonists, this compound has been used as a key intermediate, prepared from the corresponding pyridone. nih.govresearchgate.net These derivatives were found to be weak antagonists, suggesting that structural modifications are needed for enhanced activity. nih.gov

For the synthesis of tetracyclic thienopyrimidinones, this compound has been reacted with aminothienopyridine carboxylates under palladium-catalyzed conditions, followed by intramolecular cyclization. mdpi.com Metal-free methods using a base have also been explored for the synthesis of these tetracyclic structures from 2-bromopyridines. nih.govacs.org

2-Bromopyridines are also versatile synthons for the synthesis of polyheteroarylated 2-pyridones. mdpi.comnih.gov A novel methodology utilizing a ruthenium(II) catalytic system allows for the conversion of 2-bromopyridines to 2-pyridones bearing multiple 2-pyridyl groups. mdpi.comnih.gov This process involves consecutive bond formation reactions, including oxygen incorporation, a Buchwald-Hartwig-type reaction, and C-H bond activation. mdpi.comnih.gov

Impact on Enzyme Inhibitory Properties (e.g., Bcr-Abl kinase)

While not directly stated that this compound itself is a Bcr-Abl kinase inhibitor, related bromo-pyrimidine analogues have been investigated for their enzyme inhibitory properties, including against Bcr-Abl kinase. arabjchem.orgnih.gov Modifications on the pyridine ring can significantly affect the binding affinity towards kinases like Bcr-Abl, indicating the potential for this compound derivatives in the development of kinase inhibitors. arabjchem.orgrsc.org

Agrochemical Development

This compound is utilized in agrochemical development primarily as an intermediate in the synthesis of compounds with pesticidal properties. multichemexports.comsolubilityofthings.comarchivemarketresearch.com It serves as a building block for creating more complex molecules used in crop protection formulations, including herbicides and pesticides. chemimpex.comnbinno.comgithub.comcognitivemarketresearch.com The demand for this compound in this sector is influenced by the need for novel and effective agrochemicals. archivemarketresearch.comgithub.com

Synthesis of Heterocyclic Compounds

This compound is a valuable building block for the synthesis of a wide range of heterocyclic compounds. multichemexports.comsmolecule.comsolubilityofthings.comfishersci.at Its reactivity allows for the introduction of the pyridine ring into various complex heterocyclic systems. smolecule.comchemicalbook.com Cross-coupling reactions, such as Suzuki-Miyaura and Negishi coupling, are frequently employed with this compound to form new carbon-carbon and carbon-nitrogen bonds, leading to diverse heterocyclic structures. smolecule.comchemicalbook.com It is also used in the synthesis of fused heterocyclic systems, such as those involving the coupling with 6-membered heterocyclic compounds and diazepines. metu.edu.tr

Formation of Pyrithione

Pyrithione, also known as 1-hydroxypyridine-2(1H)-thione, can be synthesized from this compound through a two-step process. This synthesis typically involves the oxidation of this compound to its N-oxide, followed by the introduction of a thiol functional group. The oxidation step can be achieved using a suitable peracid hmdb.cawikipedia.orgnih.govatamanchemicals.com. Subsequently, the bromine atom is substituted using reagents such as sodium dithionite (B78146) or sodium sulfide (B99878) in the presence of sodium hydroxide (B78521) to yield Pyrithione hmdb.cawikipedia.orgnih.gov.

Synthesis of Indolizines

This compound is a valuable starting material for the synthesis of indolizines, which are a class of nitrogen-containing bicyclic heterocycles scispace.comrsc.orgresearchgate.net. One approach involves a palladium-catalyzed multicomponent reaction. This method utilizes the carbonylative coupling of this compound, imines, and alkynes scispace.comrsc.orgrsc.orgnih.gov. The reaction proceeds via the formation of a high-energy, mesoionic pyridine-based 1,3-dipole, which then undergoes a cycloaddition reaction with the alkyne to form the indolizine (B1195054) core scispace.comrsc.orgrsc.orgnih.gov. Another method involves the palladium-catalyzed reaction of this compound with propargyl alcohol and secondary amines oup.com.

Preparation of 2-Pyridones and Functionalized 2-Pyridones

2-Pyridones and their functionalized derivatives can be synthesized from 2-bromopyridines. A novel methodology involves a ruthenium(II)-mediated domino reaction sequence. This method allows for the formation of 2-pyridones with various substitutions, including 2-pyridyl groups on both nitrogen and carbon atoms mdpi.comresearchgate.netnih.govdntb.gov.uaresearchgate.netresearchgate.net. The proposed mechanism for this transformation involves consecutive oxygen incorporation, a Buchwald-Hartwig-type reaction, and C-H bond activation mdpi.comnih.gov. This approach provides a route to polyheteroarylated 2-pyridones from substituted 2-bromopyridines mdpi.com.

Biaryl and Arylated Pyridine Formation

This compound is frequently utilized in cross-coupling reactions for the formation of biaryl compounds and arylated pyridines solubilityofthings.comchemicalbook.com. The Suzuki coupling reaction is a prominent example where this compound reacts with arylboronic acids in the presence of a palladium catalyst to form biaryl products solubilityofthings.comresearchgate.net. The Negishi coupling, employing organozinc reagents and palladium catalysts, is another method for forming biaryl compounds from this compound chemicalbook.commdpi.com. Furthermore, 2-bromopyridines can undergo palladium-catalyzed C-H bond arylation with heterocycles or electron-deficient arenes to yield 2-(hetero)arylpyridines rsc.org. The reactivity in these reactions can be influenced by substituents on the this compound ring rsc.org. Homocoupling of this compound can also occur under certain conditions, leading to the formation of 2,2'-bipyridine (B1663995) mdpi.comfu-berlin.de.

Materials Science Applications

Beyond its role in synthesizing complex molecules, this compound also finds applications in materials science chemimpex.comsolubilityofthings.com.

Organic Light-Emitting Diodes (OLEDs)

Research has explored the use of this compound derivatives in the development of Organic Light-Emitting Diodes (OLEDs) solubilityofthings.com. While the search results provide a general mention of materials science applications including polymers and coatings chemimpex.com, specific detailed research findings directly linking this compound explicitly to OLEDs in the provided snippets are limited. However, its use as a building block for functionalized materials suggests potential in this area. chemimpex.comsolubilityofthings.com

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 7973 |

| Pyrithione | 74525 |

| Indolizine | 9268 |

| 2-Pyridone | 10969 |

| 2,2'-Bipyridine | 9259 |

Note: PubChem CIDs for specific substituted indolizines or 2-pyridones would vary depending on the substituents. The CIDs provided are for the parent structures. The CID for Pyrithione is for the neutral compound, also known as 2-Mercaptopyridine N-oxide. Sodium Pyrithione has a different CID.## The Chemical Compound this compound: A Versatile Building Block in Synthesis and Materials Science

This compound (C₅H₄BrN, PubChem CID: 7973) nih.govfishersci.atuni.luchemimpex.com stands as a significant halogenated heterocyclic compound widely recognized for its utility as a versatile building block in organic synthesis solubilityofthings.comchemicalbook.com. The presence of a reactive bromine atom at the 2-position of the pyridine ring imparts specific reactivity that makes it an important precursor for the construction of a diverse array of complex molecules and functional materials chemimpex.comsolubilityofthings.com.

Applications of 2 Bromopyridine in Complex Molecule Synthesis

Materials Science Applications

In addition to its pivotal role in the synthesis of complex molecules, this compound also finds applications within the realm of materials science chemimpex.comsolubilityofthings.com.

Organic Light-Emitting Diodes (OLEDs)

Research has explored the potential of utilizing this compound derivatives in the development of Organic Light-Emitting Diodes (OLEDs) solubilityofthings.com. While the provided search results offer a general mention of materials science applications, including the synthesis of polymers and coatings chemimpex.com, detailed specific research findings explicitly detailing the direct application of this compound in OLEDs were not extensively available within the snippets. However, its established use as a versatile building block for the synthesis of functionalized organic materials suggests its potential relevance in the design and synthesis of molecules utilized in OLED technology. chemimpex.comsolubilityofthings.com

Q & A

Basic Research Questions

Q. What are the recommended laboratory-scale synthesis methods for 2-bromopyridine, and how do reaction conditions influence yield?

- Methodological Answer : this compound is typically synthesized via bromination of pyridine derivatives. A common approach involves reacting 2-aminopyridine with hydrobromic acid (HBr) and sodium nitrite (NaNO₂) under controlled temperatures (<0°C) to minimize side reactions . Lab-scale procedures emphasize precise stoichiometry and inert atmospheres to avoid decomposition. For example, using Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) with this compound as a substrate requires anhydrous conditions and degassed solvents to optimize yields . Yield improvements (up to 83.8%) are achieved by iterative purification steps, such as ether extraction and vacuum distillation .

Q. What safety protocols are critical when handling this compound in experimental settings?

- Methodological Answer : Key safety measures include:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (P280, P305+P351+P338) .

- Ventilation : Use fume hoods for reactions releasing vapors (P271) .

- Emergency Procedures : For inhalation, move to fresh air and monitor for respiratory distress; for ingestion, rinse mouth and seek medical attention without inducing vomiting (P304+P340, P301+P310) .

- Storage : Keep in cool, well-ventilated areas away from oxidizers and acids to prevent hazardous reactions .

Q. Which spectroscopic techniques are most effective for characterizing this compound and its derivatives?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions on the pyridine ring. For example, the bromine atom at the 2-position deshields adjacent protons, producing distinct splitting patterns .

- Mass Spectrometry (MS) : High-resolution MS distinguishes isomers (e.g., 2-bromo vs. 3-bromopyridine) by analyzing fragmentation patterns and kinetic energy release profiles .

- FT-IR : Detects functional groups (e.g., C-Br stretch at ~550 cm⁻¹) and monitors reaction progress .

Advanced Research Questions

Q. How does the position of bromine in pyridine derivatives influence reactivity in cross-coupling reactions?

- Methodological Answer : The 2-bromo substituent’s proximity to the nitrogen atom enhances electrophilicity, facilitating nucleophilic aromatic substitution (SNAr) or metal-catalyzed couplings. For instance, in Pd-catalyzed reactions (e.g., Negishi or Stille couplings), this compound’s electronic effects stabilize transition states, improving catalytic turnover. Comparative studies with 3-bromopyridine show lower yields due to steric hindrance and reduced resonance stabilization . Computational studies (e.g., DFT) can model charge distribution to predict reactivity trends .

Q. What computational approaches are used to resolve contradictions in toxicity data for this compound?

- Methodological Answer : The lack of empirical toxicity data (e.g., LD₅₀, carcinogenicity) necessitates predictive modeling:

- QSAR (Quantitative Structure-Activity Relationship) : Correlates molecular descriptors (e.g., logP, polar surface area) with toxicity endpoints.

- Read-Across Analysis : Uses data from structurally similar compounds (e.g., 2-chloropyridine) to estimate hazards .

- Molecular Dynamics (MD) : Simulates interactions with biological targets (e.g., cytochrome P450 enzymes) to infer metabolic pathways and toxicity mechanisms .

Q. How can researchers address discrepancies in metastable ion stability observed in mass spectrometric studies of this compound isomers?

- Methodological Answer : Discrepancies arise from differences in internal energy distribution during ionization. To resolve this:

- Collision-Induced Dissociation (CID) : Vary collision energies to map fragmentation pathways and identify isomer-specific ions .

- Kinetic Energy Release (KER) Measurements : Compare KER values for metastable ions; this compound exhibits distinct profiles due to bromine’s electron-withdrawing effects .

- Isotopic Labeling : Use deuterated analogs to trace fragmentation routes and validate mechanistic hypotheses .

Data Contradiction Analysis

Q. Why are there conflicting reports on the carcinogenic potential of this compound, and how should researchers navigate this uncertainty?

- Methodological Answer : The EPA notes insufficient data to classify carcinogenicity (no IARC/NTP evaluations) . To address this:

- Tiered Testing : Prioritize in vitro assays (e.g., Ames test for mutagenicity) before chronic in vivo studies.

- Systematic Reviews : Aggregate data from analogs (e.g., brominated aromatics) to identify structure-activity trends .

- Transparent Reporting : Clearly state data limitations in risk assessments and advocate for targeted funding to fill knowledge gaps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報